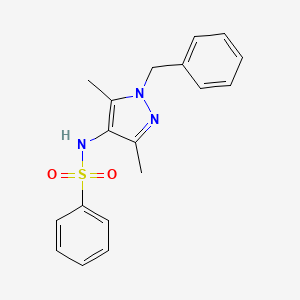![molecular formula C14H20N2O3 B5880426 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5880426.png)
2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide, also known as MEM, is a synthetic compound that belongs to the class of benzamide derivatives. It is a small molecule that has been studied extensively for its potential use as a pharmacological agent. MEM has a wide range of applications in the field of scientific research, and its mechanism of action has been the subject of numerous studies.
Mécanisme D'action
The mechanism of action of 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This means that it blocks the activity of dopamine at the D2 receptor, which can lead to a decrease in dopamine signaling in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in animal models. Studies have shown that this compound can decrease dopamine signaling in the brain, which can lead to changes in behavior. It has also been shown to have anxiolytic effects in animal models, meaning that it can reduce anxiety-like behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide in lab experiments is that it is a small molecule that can be easily synthesized. It is also relatively stable and has a long shelf-life, which makes it a useful tool for long-term studies. However, one limitation of using this compound is that it has a relatively low affinity for the dopamine D2 receptor, which means that high concentrations may be required to achieve the desired effects.
Orientations Futures
There are many potential future directions for research on 2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide. One area of interest is the development of more potent and selective dopamine D2 receptor antagonists. Another area of interest is the investigation of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, this compound may have potential therapeutic applications for the treatment of psychiatric disorders such as schizophrenia and anxiety disorders. Further research is needed to fully understand the potential of this compound as a pharmacological agent.
Méthodes De Synthèse
2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide can be synthesized using a variety of methods, including the reaction of 2-methoxybenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). Alternatively, this compound can be synthesized by reacting 2-methoxybenzoyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base such as triethylamine.
Applications De Recherche Scientifique
2-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide has been studied for its potential use in a variety of scientific research applications, including as a tool for studying the role of the dopamine D2 receptor in the brain. It has also been used as a pharmacological agent to investigate the effects of dopamine receptor antagonists on behavior in animal models.
Propriétés
IUPAC Name |
2-methoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-13-5-3-2-4-12(13)14(17)15-6-7-16-8-10-19-11-9-16/h2-5H,6-11H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZZVNLQWWXZTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[3-(methylthio)phenyl]amino}carbonothioyl)nicotinamide](/img/structure/B5880343.png)

![3,4-dimethyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5880360.png)
![benzyl [2-(cyclooctylamino)-2-oxoethyl]carbamate](/img/structure/B5880369.png)
![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]hexahydropyrimidine](/img/structure/B5880375.png)

![N-{4-[(acetylamino)sulfonyl]phenyl}-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5880391.png)
![2-(4-chlorophenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5880404.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5880411.png)
![N-[(2,5-dichlorophenyl)sulfonyl]-N-methylglycine](/img/structure/B5880418.png)

![1-[(2-bromo-5-chlorophenyl)sulfonyl]piperidine](/img/structure/B5880433.png)

